Enhanced Lipophilicity (XLogP3) Compared to 2-Methylbenzimidazole
The presence of the 7-methoxy group in 7-Methoxy-2-methyl-1H-benzo[d]imidazole (CAS 27077-75-4) significantly increases its lipophilicity compared to the parent 2-methylbenzimidazole. This is a critical parameter influencing membrane permeability and drug-likeness [1]. Computed XLogP3 values indicate a notable difference in partition coefficient, which can directly impact in vivo absorption and distribution profiles in drug discovery programs [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-Methylbenzimidazole (CAS 615-15-6) XLogP = 2.146 |
| Quantified Difference | Target compound is less lipophilic by approximately 0.346 log units compared to the baseline 2-methylbenzimidazole. (Note: Values from different computational sources; baseline XLogP from chemsrc.com.) |
| Conditions | Computed property using XLogP3 algorithm [1]; Baseline data from Chemsrc [2] |
Why This Matters
The distinct lipophilicity profile of CAS 27077-75-4 provides a measurable advantage in designing compounds with optimized oral bioavailability and CNS penetration compared to analogs lacking the methoxy group.
- [1] PubChem. (2025). Compound Summary for CID 45074581, 4-Methoxy-2-methyl-1H-benzimidazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-2-methyl-1H-benzimidazole. View Source
- [2] Chemsrc. (n.d.). 2-Methylbenzimidazole. Retrieved from https://m.chemsrc.com/en/cas/615-15-6_1153450.html. View Source
